molecular formula C24H24N2O4 B240367 N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide

N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide

Cat. No. B240367
M. Wt: 404.5 g/mol
InChI Key: GDVCMZCLENVXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide, also known as GW501516, is a synthetic drug that is categorized as a PPARδ agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports and fitness industry due to its ability to enhance endurance and performance.

Mechanism of Action

N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide exerts its effects by binding to and activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle, which enhances endurance and performance.
Biochemical and physiological effects:
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has been shown to increase endurance and performance in animal models by stimulating fatty acid oxidation and glucose uptake in skeletal muscle. Moreover, it has been investigated for its potential therapeutic effects in metabolic and cardiovascular diseases, such as diabetes, obesity, and atherosclerosis. However, its long-term effects on human health are still unclear, and further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. Moreover, it is relatively easy to synthesize and purify, and it can be administered orally or intravenously. However, it also has several limitations, such as its potential toxicity and off-target effects, which can affect the interpretation of experimental results. Moreover, its use in human studies is currently limited due to ethical and safety concerns.

Future Directions

There are several future directions for research on N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide, including its potential therapeutic effects in metabolic and cardiovascular diseases, its long-term safety and efficacy in human subjects, and its use as a doping agent in sports. Moreover, further studies are needed to understand its mechanism of action, its effects on gene expression and protein synthesis, and its interactions with other drugs and supplements. Overall, N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has the potential to be a valuable tool for scientific research and clinical applications, but its use should be carefully monitored and regulated to ensure its safety and efficacy.

Synthesis Methods

The synthesis of N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide involves several steps, including the reaction of 4-methoxyphenol with 2-bromo-1-(4-methoxyphenyl)ethanone to form 2-(4-methoxyphenoxy)acetophenone. This intermediate is then reacted with 4-aminophenyl-2-methylbenzoic acid to form N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide. The final product is purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has been extensively studied in various scientific fields, including pharmacology, toxicology, and sports medicine. It has been shown to improve endurance and performance in animal models by increasing the utilization of fatty acids as an energy source. Moreover, it has been investigated for its potential therapeutic effects in metabolic and cardiovascular diseases, such as diabetes, obesity, and atherosclerosis.

properties

Product Name

N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[2-(4-methoxyphenoxy)propanoylamino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C24H24N2O4/c1-16-6-4-5-7-22(16)24(28)26-19-10-8-18(9-11-19)25-23(27)17(2)30-21-14-12-20(29-3)13-15-21/h4-15,17H,1-3H3,(H,25,27)(H,26,28)

InChI Key

GDVCMZCLENVXIX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC

Origin of Product

United States

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